molecular formula C15H15BrN2O3S B2988895 3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034492-81-2

3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2988895
CAS No.: 2034492-81-2
M. Wt: 383.26
InChI Key: HNTZWUGDKZJOPQ-UHFFFAOYSA-N
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Description

3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic small molecule featuring a hybrid structure that combines an azetidine ring with a thiazolidine-2,4-dione moiety, linked by a propanoyl chain bearing a 2-bromophenyl group. This specific molecular architecture suggests it is of significant interest in medicinal chemistry research, particularly in the investigation of novel therapeutic agents. Compounds containing the thiazolidine-2,4-dione nucleus are extensively studied for their diverse biological activities, which include serving as antidiabetic agents, antimicrobials, anti-inflammatory, and anticancer compounds . The presence of the azetidine ring further enhances its potential as a key scaffold for the development of pharmacologically active molecules. Researchers can utilize this compound as a crucial intermediate or precursor in the synthesis of more complex molecular entities, or as a reference standard in biological screening assays. The bromophenyl substituent provides a reactive site for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZWUGDKZJOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is likely to be similar to that of other TZD analogues. These analogues improve insulin resistance through PPAR-γ receptor activation and exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases

Biochemical Pathways

TZD analogues affect several biochemical pathways. They exhibit their hypoglycemic activity by improving insulin resistance, which is a key pathway in diabetes management. Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis

Pharmacokinetics

A study on a series of thiazolidin-2,4-dione derivatives, which are structurally similar to the compound, revealed that these compounds were found to be drug-like in in-silico adme studies. This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

Tzd analogues are known to have antioxidant action by scavenging reactive oxygen species (ros). The compound may have similar effects, but further studies are needed to confirm this.

Biological Activity

3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Thiazolidine-2,4-dione moiety : Known for its biological activity.
  • 2-Bromophenyl group : Enhances hydrophobic interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Receptor Modulation : It interacts with specific receptors, potentially influencing signal transduction pathways related to apoptosis and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that thiazolidine derivatives exhibit antioxidant properties, which may play a role in their therapeutic efficacy.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells. For instance:

  • A study demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A2058 (melanoma) cells .
  • Another investigation highlighted the ability of thiazolidinedione derivatives to inhibit human topoisomerases I and II, enzymes critical for DNA replication in cancer cells .

Antimicrobial Properties

Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Case Studies

  • Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against MCF-7 cells (IC50 = 0.97 ± 0.1 µM) .
  • Mechanistic Studies : Further research revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
AnticancerA2058 (Melanoma)Significant cytotoxicity
AntimicrobialVarious Bacterial StrainsInhibits growth

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-bromophenyl group in the target compound provides a larger atomic radius and polarizability compared to fluorine or chlorine in analogs . This may enhance hydrophobic interactions or halogen bonding in target binding. 3-(4-Fluorophenoxy)phenyl () adds an ether linkage, extending π-conjugation and possibly altering pharmacokinetic properties .

Ring System Differences :

  • Azetidine (4-membered) vs. pyrrolidine (5-membered) : Azetidine’s smaller ring size increases ring strain, which may influence conformational flexibility and binding kinetics. Pyrrolidine derivatives () likely exhibit greater stability and altered spatial orientation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Cyclization : Reacting N-substituted hydrazinecarbothioamides with aromatic aldehydes to form intermediates.

Acylation : Introducing the 2-bromophenyl propanoyl group using reagents like 2-bromo-1-(4-bromophenyl)ethanone under basic conditions.

Thiazolidine-2,4-dione formation : Condensation with chloroacetyl chloride or analogous reagents, followed by purification via column chromatography .

  • Key Characterization : Confirm intermediates using 1H^1H-NMR (e.g., azetidine proton signals at δ 3.5–4.2 ppm) and final product via HRMS (m/z calculated for C19H18BrN3O3SC_{19}H_{18}BrN_3O_3S: 465.02) .

Q. Which spectroscopic techniques are essential for characterizing the azetidine and thiazolidine moieties?

  • Critical Techniques :

  • NMR Spectroscopy : 1H^1H-NMR identifies azetidine ring protons (multiplet signals at δ 3.5–4.5 ppm) and thiazolidine-dione carbonyls (δ 170–175 ppm in 13C^{13}C-NMR).
  • IR Spectroscopy : C=O stretches (~1750 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the structure (e.g., loss of CO2_2 from thiazolidine-dione) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in mass spectrometry fragmentation pathways?

  • Methodology :

Software Tools : Use Chem3D Pro or Gaussian to calculate atomic charges and predict bond cleavage sites.

Fragmentation Simulation : Compare theoretical fragments (e.g., m/z 288.18 for [M-Br]+^+) with experimental MS/MS data.

Nitrogen Rule : Verify odd-electron ions (e.g., molecular ion with odd m/z) to distinguish between fragmentation pathways .

  • Example : A 2022 study demonstrated 95% accuracy in predicting MS fragments for thiazolidine-dione derivatives using DFT calculations .

Q. What strategies mitigate contradictions between NMR and X-ray crystallography data for stereochemical assignments?

  • Approaches :

2D NMR (NOESY/ROESY) : Detect spatial proximity of azetidine protons to confirm ring puckering.

SC-XRD : Resolve absolute configuration discrepancies (e.g., R vs. S enantiomers) via crystallographic refinement.

Dynamic NMR : Assess ring-flipping kinetics in azetidine to explain temperature-dependent spectral shifts .

Q. How can reaction conditions be optimized to enhance cyclization yield during synthesis?

  • Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Solvent PolarityDMF > THFPolar aprotic solvents stabilize intermediates .
Temperature60–80°CHigher temperatures accelerate cyclization but risk decomposition.
CatalystK2 _2CO3 _3Base concentration (1.5–2.0 eq.) minimizes side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in different assay systems (e.g., enzyme vs. cell-based assays)?

  • Resolution Framework :

Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed thiazolidine-dione).

Target Engagement : Confirm binding via SPR or ITC to distinguish between direct inhibition vs. off-target effects .

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